molecular formula C7H8N4O2 B1655421 CN1N=C2NC(N(C(C2=C1)=O)C)=O CAS No. 36075-49-7

CN1N=C2NC(N(C(C2=C1)=O)C)=O

Cat. No. B1655421
CAS RN: 36075-49-7
M. Wt: 180.16
InChI Key: RTJBZFQVEXLISI-UHFFFAOYSA-N
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Description

CN1N=C2NC(N(C(C2=C1)=O)C)=O is an organic compound commonly referred to as 2-Amino-2-methyl-1-propanol (AMP). It is a colorless, water-soluble, highly flammable liquid with a strong, ammonia-like odor. AMP is a versatile building block for organic synthesis and has been used in a variety of applications, including pharmaceuticals, agrochemicals, and bioengineering.

Scientific Research Applications

Quantum Chemical Calculations in Astrophysical Environments

S. Petrie, T. Millar, and A. Markwick (2003) used quantum chemical calculations to explore the viability of reactions leading to NCCN in cold astrophysical environments, such as TMC-1 and IRC+10216. This research illustrates how compounds with complex nitrogen and carbon arrangements are considered in theoretical models to predict their abundance in interstellar and circumstellar environments, despite challenges in direct observation due to their lack of a dipole moment (Petrie, Millar, & Markwick, 2003).

X-Ray Photoelectron Spectroscopy for Material Characterization

A. P. Dementjev et al. (2000) conducted studies on carbon–nitrogen films, particularly focusing on identifying the β-C3N4 phase using X-ray photoelectron spectroscopy (XPS). This work demonstrates how detailed chemical analyses are employed to characterize materials at the molecular level, revealing the binding energy of atoms in complex molecules and materials (Dementjev et al., 2000).

Theoretical Studies on Molecular Isomers

Y. Ding et al. (1998) performed B3LYP and CCSD(T) calculations on C2N2 isomers, which include complex nitrogen and carbon structures similar to the query compound. Their work establishes a potential-energy surface for these isomers, providing insights into their stability and reactivity. Such theoretical studies are crucial for understanding the properties of molecules with intricate arrangements of carbon and nitrogen (Ding et al., 1998).

Innovative Materials for CO2 Capture

J. Kossmann et al. (2021) explored the use of guanine condensates for CO2/N2 selectivity, showing the potential of nitrogen-rich carbon materials in environmental applications. Their research highlights the role of complex carbon-nitrogen structures in developing new materials for gas separation and capture, aiming at efficiency closer to natural CO2 capture proteins (Kossmann et al., 2021).

properties

IUPAC Name

2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-4-5(9-10)8-7(13)11(2)6(4)12/h3H,1-2H3,(H,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJBZFQVEXLISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)NC(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194463
Record name 2,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

CAS RN

36075-49-7
Record name 2,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36075-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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